molecular formula C10H12ClN5O B6644101 5-chloro-4-N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]pyrimidine-4,6-diamine

5-chloro-4-N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]pyrimidine-4,6-diamine

Cat. No.: B6644101
M. Wt: 253.69 g/mol
InChI Key: YZWNKFVSDNJMPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-chloro-4-N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]pyrimidine-4,6-diamine is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is also known as JNJ-42756493 and has been studied extensively for its mechanism of action and physiological effects.

Mechanism of Action

The mechanism of action of 5-chloro-4-N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]pyrimidine-4,6-diamine involves the inhibition of certain enzymes and signaling pathways that are involved in the growth and proliferation of cancer cells. It has been shown to selectively target cancer cells and induce apoptosis, which is the programmed cell death of cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes and signaling pathways that are involved in the growth and proliferation of cancer cells. It has also been shown to induce apoptosis in cancer cells and has been shown to have anti-inflammatory properties.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 5-chloro-4-N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]pyrimidine-4,6-diamine in lab experiments is its selectivity towards cancer cells. This makes it a potential candidate for the development of novel cancer therapies. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for the study of 5-chloro-4-N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]pyrimidine-4,6-diamine. One direction is the development of novel cancer therapies based on this compound. Another direction is the study of its potential use in the treatment of inflammatory diseases. Additionally, further studies are needed to understand the full mechanism of action of this compound and its potential side effects.

Synthesis Methods

The synthesis of 5-chloro-4-N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]pyrimidine-4,6-diamine involves the reaction between 5-chloro-4,6-diaminopyrimidine and 3,5-dimethyl-4-isocyanatomethyl-1,2-oxazole. This reaction is carried out in the presence of a suitable solvent and a catalyst under controlled conditions.

Scientific Research Applications

5-chloro-4-N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]pyrimidine-4,6-diamine has been studied extensively for its potential applications in various fields of scientific research. It has been shown to have anticancer properties and has been used in the development of novel cancer therapies. It has also been studied for its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis.

Properties

IUPAC Name

5-chloro-4-N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]pyrimidine-4,6-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClN5O/c1-5-7(6(2)17-16-5)3-13-10-8(11)9(12)14-4-15-10/h4H,3H2,1-2H3,(H3,12,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZWNKFVSDNJMPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)CNC2=NC=NC(=C2Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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